
2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide is a heterocyclic organic compound. It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound also features a bromine atom at the 3-position, two methyl groups at the 4-position, and an oxide group at the 1-position. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide typically involves the bromination of a precursor pyrrole compound. One common method involves the reaction of 3,4-dihydro-4,4-dimethyl-2H-pyrrole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the oxidation state of the nitrogen or bromine atoms.
Substitution: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学研究应用
2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the oxide group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide
- 5,5-Dimethyl-1-pyrroline N-oxide
Uniqueness
2H-Pyrrole, 3-bromo-3,4-dihydro-4,4-dimethyl-, 1-oxide is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
属性
CAS 编号 |
922142-88-9 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC 名称 |
3-bromo-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C6H10BrNO/c1-6(2)4-8(9)3-5(6)7/h4-5H,3H2,1-2H3 |
InChI 键 |
UTEWCMNBVLSLAF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=[N+](CC1Br)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


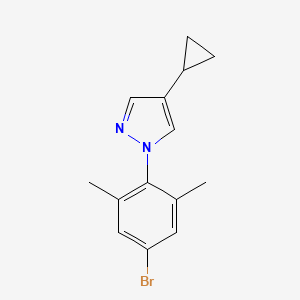
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
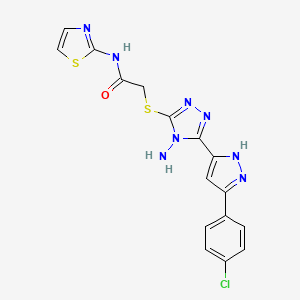
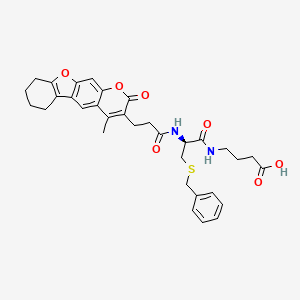
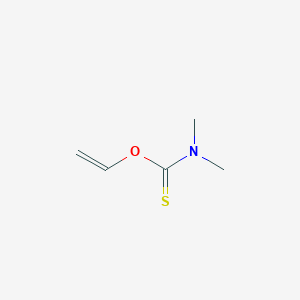
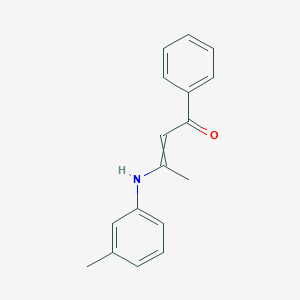
![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
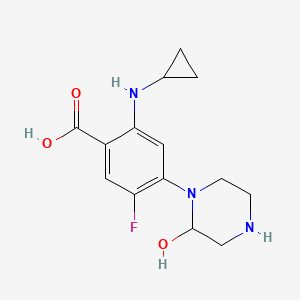
![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
